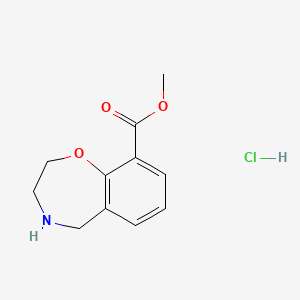

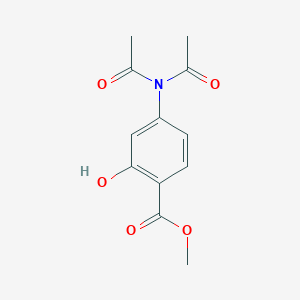

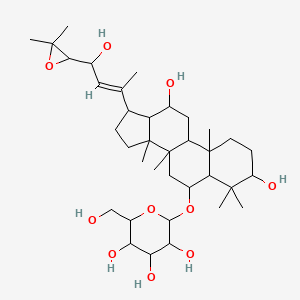

![molecular formula C11H17N3 B1436221 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane CAS No. 1692335-32-2](/img/structure/B1436221.png)

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane, also known as MPABO, is a bicyclic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a unique mechanism of action, making it an attractive target for further research. In

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

Chemical inhibitors, including pyrazole derivatives, are vital in studying the Cytochrome P450 (CYP) enzymes' role in drug metabolism and drug–drug interactions. Selective inhibitors help decipher the involvement of specific CYP isoforms in metabolizing various drugs, crucial for predicting potential drug interactions (Khojasteh et al., 2011).

Synthetic and Medicinal Perspective of Methyl Linked Pyrazoles

Methyl substituted pyrazoles, a category to which "3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane" might relate, are potent medicinal scaffolds displaying a wide spectrum of biological activities. These activities span across various therapeutic areas, highlighting the importance of such compounds in drug development (Sharma et al., 2021).

Organophosphorus Azoles

Studies on organophosphorus azoles, including pyrazoles, focus on the stereochemical structure using NMR spectroscopy and quantum chemistry. These compounds have applications in understanding the role of phosphorylated N-vinylazoles and their Z/E isomerization, which could be relevant to "3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane" (Larina, 2023).

High Energy Density Material (HEDM) - Azine Energetic Compounds

High-nitrogen containing azine energetic materials, including pyrazine derivatives, demonstrate significant potential in propellants and explosives, enhancing burning rates and reducing sensitivity. This application area suggests a broader scope for compounds with azine and pyrazole moieties in energetic material research (Yongjin & Shuhong, 2019).

Pyrazoline: Monoamine Oxidase Inhibition

Pyrazoline derivatives, including 3-(1-methyl-1H-pyrazol-5-yl) variants, have been recognized for their potential in inhibiting Monoamine oxidase (MAO), indicating their significance in developing treatments for neurological disorders. The structure-activity relationship studies provide a foundation for future therapeutic applications (Mathew et al., 2013).

properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-14-11(4-5-12-14)8-6-9-2-3-10(7-8)13-9/h4-5,8-10,13H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIVISWYEYMMHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC3CCC(C2)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

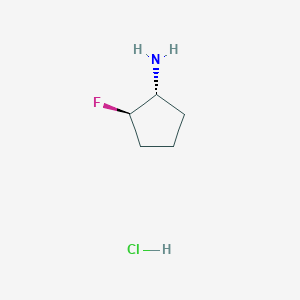

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)

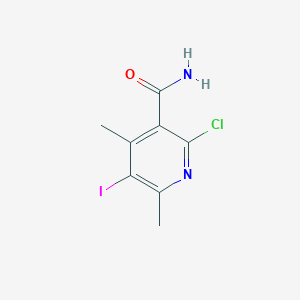

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)

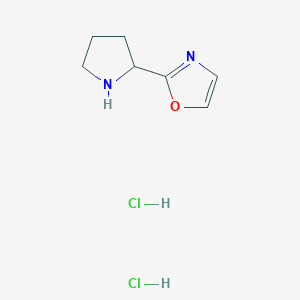

![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)

![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)

![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)